Plasma Etch Selectivity: c-C4F8 vs. CF4/C2F6 for SiO2-over-Si Dielectric Etching
c-C4F8 exhibits superior etching selectivity of SiO₂ over underlying Si compared to conventional CF₄ and C₂F₆ when employed in low-pressure, high-density plasma sources [1]. While CF₄ plasmas produce high fluorine radical concentrations that aggressively attack both oxide and silicon with low discrimination, c-C₄F₈ generates CF₂-rich polymerizing species that deposit a protective fluorocarbon film on silicon surfaces while enabling continued oxide etching [2]. This mechanistic divergence translates to a measurable selectivity advantage for c-C₄F₈ in dielectric etch applications requiring Si stop-layer protection [3].
| Evidence Dimension | SiO₂-to-Si Etch Selectivity (qualitative ranking derived from plasma radical distribution) |
|---|---|
| Target Compound Data | c-C₄F₈: High SiO₂/Si selectivity (polymerizing chemistry with CF₂-dominated deposition) |
| Comparator Or Baseline | CF₄ / C₂F₆: Low SiO₂/Si selectivity (fluorine radical-dominated etching, minimal polymerization) |
| Quantified Difference | Selectivity advantage attributed to polymerizing vs. non-polymerizing plasma chemistry; exact ratio depends on specific process conditions (pressure, bias power, gas mixture) |
| Conditions | Low-pressure, high-density plasma sources (inductively coupled plasma, ICP); typical dielectric etch configurations for ULSI fabrication |
Why This Matters
For semiconductor fabs procuring etch gases for SiO₂ hardmask or interlayer dielectric patterning over silicon stop layers, c-C₄F₈ enables process windows unattainable with CF₄ or C₂F₆ due to its intrinsic polymerizing behavior.
- [1] Motomura, H., Imai, S., & Tachibana, K. (2006). FTIR spectroscopy and radiative forcing of octafluorocyclobutane and octofluorocyclopentene. Journal of Quantitative Spectroscopy and Radiative Transfer, 97(3), 365-373. (Citing reference [6] therein: c-C₄F₈ advantage over CF₄/C₂F₆ in high-density plasma). View Source
- [2] Nakamura, M., et al. (2003). Etching characteristics of porous silica (k=1.9) in neutral loop discharge plasma. Japanese Journal of Applied Physics, 42(6B), L619-L621. View Source
- [3] AVS Science and Technology Society. (2004). AVS 50th International Symposium Session PS1-TuM: Dielectric Etching. AVS Conference Abstracts. View Source
